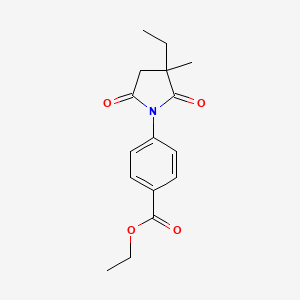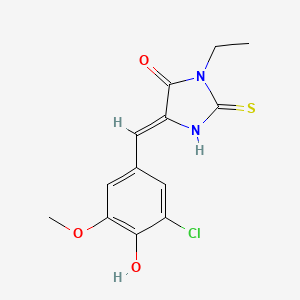
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar imidazolidinone derivatives often involves the condensation of aldehydes with imidazol-5-ones in the presence of catalysts and solvents. For example, Patel et al. (2010) described the preparation of thiazolidin-4-ones through the refluxation of 4-methoxybenzylidene-imidazol-5-ones with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
Molecular structure analysis involves characterizing the arrangement of atoms within a compound. For related molecules, X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used. For instance, Wang, Chu, & Su (2005) elucidated the Z-conformation and intramolecular hydrogen bonding in a related 4-methoxybenzylidene imidazolone (Wang, Chu, & Su, 2005).
Chemical Reactions and Properties
Chemical reactions of imidazolidinone derivatives can include cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. The study by Spoorthy et al. (2021) showcases the synthesis of thiazolidin-thiophene carboxylates, highlighting the versatility of related compounds in forming new chemical bonds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. The detailed molecular structure and intermolecular interactions, as explored by Hu & Chen (2015), give insight into the solid-state properties of similar molecules (Hu & Chen, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Khalifa et al. (2015) explored the synthesis and characterization of new S-alkylated and Mannich bases carrying a 2-thioxoimidazolidin-4-one moiety, focusing on their structural elucidation using IR, NMR, mass spectral data, and elemental analysis (Khalifa, Al-Omar, Mohamed, & El-serwy, 2015).
- Another study focused on the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives, assessing their antibacterial and anticancer properties. The research highlighted the synthesis process and the biological activity studies against antimicrobial and anticancer activities (Sherif, Eldeen, & Helal, 2013).
Biological Activities
- Research into the antimicrobial activity of novel barbituric acid and thiohydantoin derivatives of imidazo[2, 1-b][1,3,4] thiadiazoles included the synthesis of 5-[6-aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl-methylene]-pyrimidine-2,4,6-triones and their screening for antibacterial and antifungal activities (Badige, Shetty, Lamani, & Khazi, 2009).
Anticancer and Anti-migratory Properties
- A study investigating 3-[(E)-(4-Hydroxy-3-methoxybenzylidene)amino]-2-thioxoimidazolidin-4-one as a Snail1 inhibitor revealed its anticancer and anti-migratory properties against colorectal cancer. This compound showed excellent cytotoxicity and reduced motility in HCT116 cells, indicating its potential as an anti-neoplastic agent in colorectal cancer treatment (Sunil, Ranjitha, Murugappan, & Balaji, 2014).
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-3-16-12(18)9(15-13(16)20)5-7-4-8(14)11(17)10(6-7)19-2/h4-6,17H,3H2,1-2H3,(H,15,20)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYBCUXRKBAWOQ-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)
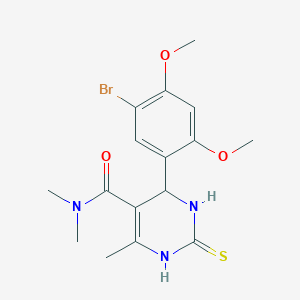
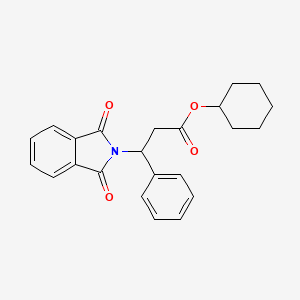
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)
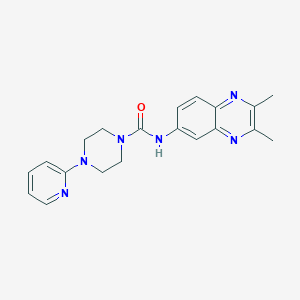
![1-(3,5-dichlorophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4007723.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)
![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)
